molecular formula C5H3NO3S B1601590 3-Nitrothiophene-2-carbaldehyde CAS No. 58963-75-0

3-Nitrothiophene-2-carbaldehyde

Cat. No.: B1601590
CAS No.: 58963-75-0
M. Wt: 157.15 g/mol
InChI Key: FYQLCAQGGOJPHV-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 3-nitrothiophene-2-carbaldehyde as a recognized chemical entity reflects the broader historical progression in heterocyclic chemistry research. The chemistry of nitro-derivatives of heterocyclic systems has been established for considerable time, though their commercial exploitation developed primarily over the last 40 years. The systematic study of thiophene derivatives and their substitution patterns gained momentum as researchers recognized the unique properties imparted by the sulfur-containing five-membered ring structure.

The formal documentation of 3-nitrothiophene-2-carbaldehyde in chemical databases occurred in 2007, with subsequent modifications to its recorded properties updated as recently as 2025. This timeline reflects the compound's emergence within the context of expanding research into specialized heterocyclic intermediates. The compound's identification and characterization represent part of the broader effort to map the chemical space of substituted thiophenes and understand the relationship between structural modifications and resulting properties.

Synthesis methodologies for related nitrothiophene derivatives have been documented in patent literature, indicating industrial interest in these compound classes. For instance, processes for preparing 2-nitrothiophene selectively from thiophene using metal-exchanged clay catalysts and nitric acid have been developed, demonstrating the ongoing refinement of synthetic approaches to nitrothiophene derivatives. These developments provide context for understanding how 3-nitrothiophene-2-carbaldehyde fits within the evolving landscape of heterocyclic synthesis.

Significance in Heterocyclic Chemistry

The significance of 3-nitrothiophene-2-carbaldehyde in heterocyclic chemistry stems from its unique combination of functional groups and their positioning on the thiophene ring system. Thiophene and its derivatives have found applications in the pharmaceutical area across a wide range of drug types, including nonsteroidal anti-inflammatory compounds, rheumatoid and osteoarthritis drugs, hypertension and heart medications, antibiotics, antiglaucoma drugs, veterinary products, agrochemical products, and dyestuffs.

The aromatic character of the thiophene ring system provides a stable platform for substitution while maintaining electronic properties that can be fine-tuned through strategic placement of functional groups. The compound demonstrates the principle that heterocyclic systems with six π-electrons distributed over five atoms create unique electronic distributions that differ significantly from their carbocyclic analogs. This electronic arrangement influences both the reactivity patterns and the physical properties of the resulting compounds.

Table 1: Molecular Properties of 3-Nitrothiophene-2-carbaldehyde

Property Value Reference
Molecular Formula C5H3NO3S
Molecular Weight 157.15 g/mol
Chemical Abstracts Service Number 58963-75-0
PubChem Compound Identifier 12501932
International Union of Pure and Applied Chemistry Name 3-nitrothiophene-2-carbaldehyde
Database Creation Date 2007-02-08
Last Modification Date 2025-05-24

The aldehyde functional group at the 2-position provides a reactive site for further chemical transformations, while the nitro group at the 3-position serves as both an electron-withdrawing substituent and a potential site for reduction reactions. This combination of functionalities makes the compound valuable as a synthetic intermediate for the preparation of more complex molecular architectures.

Positional Isomerism in Nitrothiophene Derivatives

Positional isomerism in nitrothiophene derivatives represents a fundamental concept in understanding how the placement of substituents influences molecular properties and reactivity patterns. The thiophene ring system offers multiple positions for substitution, and the specific arrangement of functional groups can dramatically alter the resulting compound's characteristics. Research has demonstrated that positional isomers can be effectively differentiated through advanced analytical techniques, including tandem mass spectrometry approaches that identify diagnostic ions specific to particular substitution patterns.

The study of positional isomeric thiophene-based π-conjugated chromophores has revealed significant differences in optical and electronic properties based on substituent positioning. For nitrothiophene derivatives, the position of the nitro group relative to other substituents influences both the electronic distribution within the molecule and the accessibility of various synthetic transformations. The electron-withdrawing nature of the nitro group creates regional variations in electron density that affect reactivity patterns and molecular interactions.

Table 2: Comparison of Nitrothiophene Positional Isomers

Compound Nitro Position Aldehyde Position Chemical Abstracts Service Number Molecular Weight
3-Nitrothiophene-2-carbaldehyde 3 2 58963-75-0 157.15 g/mol
5-Nitrothiophene-2-carbaldehyde 5 2 4521-33-9 157.15 g/mol
4-Nitrothiophene-2-carbaldehyde 4 2 57500-53-5 157.15 g/mol

The analysis of positional isomers through computational methods has revealed distinct molecular orbital distributions and energy levels associated with different substitution patterns. These differences translate into variations in absorption spectra, fluorescence properties, and chemical reactivity. For 3-nitrothiophene-2-carbaldehyde specifically, the positioning of the nitro group at the 3-position creates a unique electronic environment that differs from the more commonly studied 5-nitrothiophene-2-carbaldehyde and 4-nitrothiophene-2-carbaldehyde isomers.

Electrophilic substitution reactions in thiophene systems typically occur at the 2-position due to electronic factors, but the presence of electron-withdrawing substituents can alter these reactivity patterns. The 3-position in thiophene derivatives represents a unique environment where steric and electronic effects combine to create distinct reactivity profiles. Understanding these positional effects is crucial for predicting synthetic outcomes and designing efficient routes to target molecules.

Properties

IUPAC Name

3-nitrothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO3S/c7-3-5-4(6(8)9)1-2-10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQLCAQGGOJPHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500574
Record name 3-Nitrothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58963-75-0
Record name 3-Nitrothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration Methods

Nitration of thiophene to obtain nitrothiophene derivatives is a critical step. Several methods have been developed focusing on selectivity, yield, and environmental impact:

Method Reagents & Conditions Selectivity & Yield Notes
Traditional nitration with nitric acid and acetic anhydride Thiophene + HNO3 + Ac2O, low temperature Moderate selectivity; mixture of 2- and 3-nitrothiophene Hazardous reagents; exothermic and explosive risks
Solid acid catalyst nitration (montmorillonite clay, metal ion exchanged K10 clay) Thiophene + HNO3, 70-80 °C, 5-6 h, solid acid catalyst (Fe3+, Al3+, La3+, Cu2+, Zn2+) 100% selectivity to 2-nitrothiophene reported; eco-friendly Avoids acetic anhydride; improved selectivity and safety
Chlorosulfonic acid treatment for isomer purification Nitrothiophene mixture treated at 40 °C High purity 2-nitrothiophene (99%) Used for purification rather than initial nitration

While the above methods focus on 2-nitrothiophene, the nitration conditions can be tuned to favor 3-nitro substitution by controlling reagent ratios, temperature, and catalysts. However, selective nitration to 3-nitrothiophene requires specific conditions or post-nitration separation.

The introduction of the aldehyde group at the 2-position of nitrothiophene derivatives is commonly achieved via the Vilsmeier-Haack reaction , which involves the reaction of the nitrothiophene with a Vilsmeier reagent generated from N,N-dimethylformamide (DMF) and a chlorinating agent (e.g., POCl3 or thionyl chloride).

Vilsmeier-Haack Reaction Conditions

Parameter Typical Conditions Details
Reagents Nitrothiophene, N,N-dimethylformamide, POCl3 or thionyl chloride Thionyl chloride preferred for safety and yield improvements
Temperature 20-30 °C during reagent addition; then 70-85 °C for reaction Controlled addition to avoid side reactions
Reaction Time 3-5 hours at elevated temperature Ensures complete formylation
Workup Quenching with water, extraction with organic solvents (chloroform, dichloromethane), washing with sodium bicarbonate or sodium hydroxide solutions Removes by-products and residual reagents

Representative Synthetic Routes for 3-Nitrothiophene-2-carbaldehyde

Synthesis via Nitration of 2-Thiophenecarbaldehyde

One approach involves first preparing 2-thiophenecarbaldehyde, then nitrating selectively at the 3-position:

  • Preparation of 2-thiophenecarbaldehyde : Synthesized by reacting thiophene with solid phosgene and N,N-dimethylformamide in chlorobenzene at 0 °C to 85 °C, yielding up to 88% after extraction and distillation.
  • Nitration : The 2-thiophenecarbaldehyde is then nitrated under controlled conditions to introduce the nitro group at the 3-position, often using nitric acid with or without solid acid catalysts to improve selectivity.

Direct Nitration of Thiophene Followed by Formylation

Alternatively, thiophene is first nitrated to give 3-nitrothiophene (or a mixture enriched in 3-nitro isomer), which is then formylated:

  • Nitration : Using nitric acid and solid acid catalysts (montmorillonite clays exchanged with metal ions) to improve regioselectivity and environmental profile.
  • Formylation : Vilsmeier-Haack reaction with DMF and thionyl chloride at controlled temperatures to yield 3-nitrothiophene-2-carbaldehyde.

Detailed Research Findings and Data

Step Reagents & Conditions Yield (%) Purity (%) Notes
Synthesis of 2-thiophenecarbaldehyde via phosgene/DMF Thiophene (0.5 mol), solid phosgene (0.15-0.35 mol), DMF (0.75-1.5 mol), chlorobenzene, 0 °C to 85 °C, 6-7 h total 72-88% High, after distillation Scalable and efficient
Alternative synthesis of 2-thiophenecarbaldehyde via thionyl chloride/DMF Thiophene (0.143 mol), thionyl chloride (0.168 mol), DMF (0.205 mol), 20-30 °C addition, 75-85 °C reaction, 4 h ~70-80% High purity after steam distillation Improved safety and lower waste
Nitration of thiophene to 2-nitrothiophene using solid acid catalyst Thiophene, HNO3, montmorillonite clay catalyst, 70-80 °C, 5-6 h High selectivity (100% to 2-nitrothiophene) High Eco-friendly, avoids acetic anhydride
Preparation of 5-nitrothiophene-2-carbaldehyde (related isomer) via hydrolysis 5-nitrothiophen-2-ylmethylene diacetate, HCl in methanol/water, reflux 65 °C, 8 h 80% 99.3% Multi-step hydrolysis and purification

Note: While data above includes related nitrothiophene carbaldehydes, the principles apply to 3-nitrothiophene-2-carbaldehyde synthesis with appropriate regioselective control.

Summary of Preparation Methods

Preparation Step Common Reagents Key Conditions Advantages Challenges
Nitration of thiophene HNO3, solid acid catalysts (montmorillonite clays) 70-80 °C, 5-6 h High regioselectivity, eco-friendly Control of 3-nitro vs 2-nitro isomers
Formylation (Vilsmeier-Haack) DMF, POCl3 or thionyl chloride 20-30 °C addition, 70-85 °C reaction High yield, well-established Sensitive to reaction conditions
Alternative synthesis of 2-thiophenecarbaldehyde Thiophene, solid phosgene or thionyl chloride, DMF 0-85 °C, several hours High yield, scalable Use of toxic reagents (phosgene)

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Nitro Group

The nitro group at position 3 undergoes nucleophilic substitution under basic or acidic conditions. For example:

  • Reaction with thiols : In the presence of K₂CO₃, the nitro group is displaced by thiolate ions (RS⁻), forming 3-sulfenylthiophene derivatives. This reaction is critical for synthesizing fused-ring systems like thieno[3,2-b]thiophenes .

Reagents/ConditionsProductYieldSource
Methyl thioglycolate, K₂CO₃Thieno[3,2-b]thiophene-2,5-dicarboxylate71%
2-Mercaptoacetone, K₂CO₃2,5-Disubstituted thieno[3,2-b]thiophene68%
  • Meisenheimer Complex Formation : Nitrothiophenes without leaving groups (e.g., 5-nitrothiophene-2-carbaldehyde) form stabilized Meisenheimer complexes upon reaction with nucleophiles like amines, enabling further functionalization .

Aldehyde Group Condensation Reactions

The aldehyde group participates in condensation reactions to form Schiff bases, hydrazones, and heterocycles:

  • Schiff Base Formation : Reacts with primary amines (e.g., 2-methyl-3-nitroaniline) to yield imine derivatives, as confirmed by X-ray crystallography .

AmineProductApplicationSource
2-Methyl-3-nitroaniline2-Methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]anilineCrystal engineering
  • Hydrazone Synthesis : Condensation with hydrazides produces hydrazone derivatives with antimycobacterial activity .

Cyclization Reactions

The aldehyde and nitro groups facilitate intramolecular cyclization:

  • Dieckmann Condensation : Treatment of 3-sulfenylthiophene-2,5-dicarboxylates with sodium alcoholates triggers cyclization to form thieno[3,2-b]thiophenes .

Starting MaterialReagentProductYield
Methyl 5-formyl-4-nitrothiophene-2-carboxylateSodium methoxideThieno[3,2-b]thiophene65%

Redox Reactions

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd) reduces the nitro group to an amine, forming 3-aminothiophene-2-carbaldehyde, a precursor for bioactive molecules .

  • Aldehyde Oxidation : Strong oxidants (e.g., KMnO₄) convert the aldehyde to a carboxylic acid, yielding 3-nitrothiophene-2-carboxylic acid.

Mechanism of Action

The mechanism of action of 3-Nitrothiophene-2-carbaldehyde in biological systems involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with nucleophiles in the cell, leading to various biochemical effects. The aldehyde group can form Schiff bases with amino groups in proteins, affecting their function .

Biological Activity

3-Nitrothiophene-2-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Nitrothiophene-2-carbaldehyde is characterized by the presence of a nitro group (NO2-NO_2) attached to a thiophene ring, along with an aldehyde functional group. The structural formula can be represented as follows:

C7H5N1O3S\text{C}_7\text{H}_5\text{N}_1\text{O}_3\text{S}

This structure contributes to its reactivity and interaction with biological systems.

The biological activity of 3-nitrothiophene-2-carbaldehyde is primarily attributed to two key functional groups:

  • Nitro Group : This group can undergo bioreduction within biological systems, leading to the formation of reactive intermediates that interact with cellular components, potentially causing antimicrobial or anticancer effects.
  • Aldehyde Group : The aldehyde can form covalent bonds with nucleophilic sites in biomolecules, which may alter their function and contribute to its biological activity .

Antimicrobial Activity

Research has demonstrated that 3-nitrothiophene-2-carbaldehyde exhibits significant antimicrobial properties. A study evaluating various substituted thiophenes found that compounds similar to 3-nitrothiophene-2-carbaldehyde showed varying degrees of effectiveness against pathogens such as E. coli and A. niger. The minimum inhibitory concentration (MIC) values indicated that certain derivatives could effectively inhibit bacterial growth .

CompoundMIC (µg/mL)Target Organism
3-Nitrothiophene-2-carbaldehyde32E. coli
2-Chloro-3,5-dinitrothiophene8M. luteus
5-Nitrothiophene-2-carbaldehyde16A. niger

Anticancer Activity

In addition to its antimicrobial effects, 3-nitrothiophene-2-carbaldehyde has been investigated for its anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, it was observed to synergize with doxorubicin in ovarian cancer cells, enhancing the therapeutic efficacy against tumors .

Case Studies and Research Findings

  • Antibacterial Study : A comprehensive evaluation of nitrothiophenes revealed that derivatives like 3-nitrothiophene-2-carbaldehyde demonstrated potent antibacterial activity through mechanisms involving nucleophilic attack on the thiophene ring .
  • Anticancer Synergy : In a study focused on CXCR2 antagonists, compounds related to 3-nitrothiophene were shown to inhibit CXCL8-mediated signaling pathways, which are implicated in cancer progression . This suggests potential applications in cancer therapy.
  • Mechanistic Insights : Research involving mutant strains of E. coli indicated that the nitroreductases NfsB and NfsA are crucial for the activation of nitro-containing compounds like 3-nitrothiophene-2-carbaldehyde, highlighting a specific pathway through which these compounds exert their antibacterial effects .

Q & A

Basic: What are the most reliable synthetic routes for 3-nitrothiophene-2-carbaldehyde, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves nitration of thiophene-2-carbaldehyde derivatives. A common approach is the directed nitration using nitric acid in a sulfuric acid medium at controlled temperatures (0–5°C) to avoid over-nitration. Key optimization parameters include:

  • Reagent stoichiometry : Maintain a 1:1.2 molar ratio of thiophene-2-carbaldehyde to HNO₃ to minimize side products.
  • Temperature control : Excess heat can lead to decomposition; ice baths are essential .
  • Workup : Neutralize the reaction mixture with NaHCO₃ and extract with dichloromethane to isolate the product.
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .

Basic: How should researchers address challenges in purifying 3-nitrothiophene-2-carbaldehyde due to its reactivity?

Answer:
The aldehyde and nitro groups make the compound prone to decomposition. Recommended methods:

  • Recrystallization : Use ethanol/water mixtures at low temperatures to minimize aldehyde oxidation.
  • HPLC purification : Employ reverse-phase C18 columns with a methanol-water gradient (30% → 100% methanol) for high-purity isolation .
  • Inert atmosphere : Conduct all steps under nitrogen to prevent oxidation .

Basic: What spectroscopic techniques are critical for characterizing 3-nitrothiophene-2-carbaldehyde, and how should data be interpreted?

Answer:

  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Nitro groups deshield adjacent protons, shifting thiophene ring protons downfield (δ 7.5–8.5 ppm) .
  • IR spectroscopy : Look for C=O (aldehyde) at ~1700 cm⁻¹ and NO₂ asymmetric stretching at ~1520 cm⁻¹. Contamination by nitroso byproducts shows peaks at ~1400 cm⁻¹ .
  • GC-MS : Use a polar column (e.g., DB-5) to confirm molecular ion peaks at m/z 157 (M⁺) and fragmentation patterns matching the nitro-thiophene backbone .

Advanced: How does the electron-withdrawing nitro group influence the reactivity of 3-nitrothiophene-2-carbaldehyde in cross-coupling reactions?

Answer:
The nitro group deactivates the thiophene ring, directing electrophilic substitutions to the 5-position. For example:

  • Suzuki coupling : Use Pd(PPh₃)₄ and aryl boronic acids under microwave irradiation (80°C, 2h) to achieve regioselective coupling at the 5-position.
  • Kinetic vs. thermodynamic control : Lower temperatures favor mono-substitution, while higher temperatures promote di-substitution. Monitor via TLC with UV detection .

Advanced: What computational methods validate the electronic structure of 3-nitrothiophene-2-carbaldehyde, and how do they compare with experimental data?

Answer:

  • DFT calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to predict bond lengths and angles. Compare with XRD data (if available) to assess accuracy .
  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity. Experimental UV-Vis spectra (λmax ~320 nm) should align with TD-DFT results .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites, explaining regioselectivity in reactions .

Advanced: How can researchers resolve contradictions between crystallographic and spectroscopic data for this compound?

Answer:
Discrepancies (e.g., bond length variations in XRD vs. DFT) often arise from:

  • Crystal packing effects : Use SHELXL for refinement to account for thermal motion and disorder .
  • Solvent interactions : Compare XRD data (solid state) with NMR (solution state). For example, aldehyde torsion angles may differ due to solvent hydrogen bonding .
  • Validation tools : Cross-check with Cambridge Structural Database entries for similar nitro-thiophene derivatives .

Advanced: What strategies mitigate decomposition during long-term storage of 3-nitrothiophene-2-carbaldehyde?

Answer:

  • Storage conditions : Keep at –20°C in amber vials under argon. Add stabilizers like hydroquinone (0.1% w/w) to inhibit radical-mediated oxidation .
  • Periodic analysis : Monitor purity via HPLC every 3 months. Degradation products (e.g., 3-nitrothiophene-2-carboxylic acid) appear as late-eluting peaks .

Advanced: How does the compound’s tautomeric behavior affect its application in coordination chemistry?

Answer:
The aldehyde can tautomerize to an enol form, enabling chelation with metals:

  • Complexation studies : React with Cu(II) acetate in ethanol to form a square-planar complex. Characterize via ESR (g⊥ > g∥) and cyclic voltammetry (quasi-reversible Cu²⁺/Cu⁺ redox) .
  • Tautomer ratio : Use ¹H NMR in DMSO-d₆ to quantify enol/keto populations; temperature-dependent shifts indicate equilibrium dynamics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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